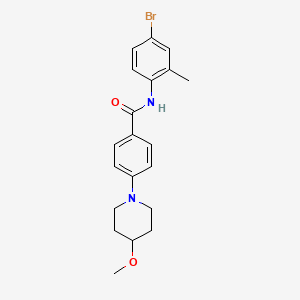

N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

CAS No.: 2034223-42-0

Cat. No.: VC4720485

Molecular Formula: C20H23BrN2O2

Molecular Weight: 403.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034223-42-0 |

|---|---|

| Molecular Formula | C20H23BrN2O2 |

| Molecular Weight | 403.32 |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |

| Standard InChI | InChI=1S/C20H23BrN2O2/c1-14-13-16(21)5-8-19(14)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24) |

| Standard InChI Key | KECLGAFHGIVTLU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |

Introduction

Structural Representation

The compound features:

-

A bromine atom attached to a methyl-substituted phenyl ring.

-

A benzamide core linked to a methoxypiperidine moiety.

Key Identifiers

| Property | Value |

|---|---|

| InChI Key | Not available in provided data |

| SMILES | Not explicitly provided in the results |

Synthesis Overview

The synthesis of N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves:

-

Bromination of a methyl-substituted phenyl precursor.

-

Coupling with benzoyl chloride derivatives.

-

Introduction of the methoxypiperidine group via nucleophilic substitution.

Related Compounds

Studies have explored structurally related compounds, such as:

-

N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl derivatives, which exhibit pharmacological potential .

-

Thiazol-based derivatives, demonstrating antimicrobial and anticancer activities .

Antimicrobial Activity

Research on similar bromophenyl derivatives has highlighted their efficacy against Gram-positive and Gram-negative bacteria . The bromine substitution is thought to enhance hydrophobic interactions with microbial targets.

Neuropharmacology

Methoxypiperidine-containing compounds are studied for their potential as cholinergic agents or modulators of neurotransmitter systems .

Biological Studies

Studies have demonstrated that bromophenyl derivatives:

-

Bind effectively to microbial enzymes.

-

Exhibit moderate cytotoxicity against cancer cells.

Computational Insights

Molecular docking studies suggest strong binding affinities of bromophenyl compounds to key biological targets, such as kinases and receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume